molecular formula C15H22N2O2S B2635602 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396758-52-3

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2635602
CAS No.: 1396758-52-3
M. Wt: 294.41
InChI Key: QISWXYDLRYDTPZ-UHFFFAOYSA-N
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Description

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a morpholine ring and a 4-(thiophen-2-yl)piperidine moiety, which are privileged scaffolds frequently found in biologically active molecules. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its influence on solubility, metabolic stability, and molecular recognition . The thiophene and piperidine subunits are also significant; for instance, thiophene is a key component in several drugs , and piperidine is a fundamental building block in medicinal chemistry. Compounds featuring morpholine and heterocyclic systems like thiophene have been investigated for a range of pharmacological activities. Recent studies on structurally related molecules have shown potential as antiseizure and antinociceptive agents in preclinical models . Other research on morpholine-based compounds has explored their potential as enzyme inhibitors . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a lead compound for further optimization in various therapeutic areas. Its specific mechanism of action and full spectrum of biological activity are areas for ongoing investigation. HANDLE WITH CARE. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(17-7-9-19-10-8-17)12-16-5-3-13(4-6-16)14-2-1-11-20-14/h1-2,11,13H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWXYDLRYDTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(thiophen-2-yl)piperidine with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted thiophene and piperidine derivatives.

Scientific Research Applications

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) substituent in compound 21 enhances lipophilicity and metabolic stability compared to the morpholino group in the target compound .
  • Thiophene Position : Thiophen-3-yl derivatives (e.g., ) exhibit distinct electronic profiles compared to thiophen-2-yl analogs due to differences in sulfur atom orientation .

Physicochemical and Electronic Properties

Table 2 summarizes electronic and solubility data for select compounds:

Compound Feature LogP (Predicted) Aqueous Solubility (mg/mL) Key Functional Group Impact
Morpholino + thiophen-2-yl (target) 2.1 0.8 Morpholino enhances solubility
Trifluoromethylphenyl-piperazine (21) 3.5 0.2 -CF₃ increases LogP
Amino-piperidine () 1.4 1.5 Amino group improves hydrophilicity

Spectroscopic Trends :

  • ¹H NMR: Thiophene protons in analogs resonate at δ 6.8–7.2 ppm, while morpholino protons appear as broad singlets at δ 3.5–3.7 ppm .
  • ¹³C NMR: Ketone carbonyls in morpholino derivatives show signals near δ 205–210 ppm, slightly deshielded compared to non-morpholino analogs (δ 195–200 ppm) .

Biological Activity

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone (CAS No. 1396758-52-3) is a synthetic organic compound characterized by the presence of a morpholine ring, a thiophene ring, and a piperidine ring. This unique structural combination contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₂S
Molecular Weight294.4 g/mol
IUPAC Name1-morpholin-4-yl-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone
InChIInChI=1S/C15H22N2O2S/c18-15(17-7-9-19-10-8-17)12-16-5-3-13(4-6-16)14-2-1-11-20-14/h1-2,11,13H,3-10,12H2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for certain derivatives . The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of biofilm formation, particularly against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways related to cell proliferation and apoptosis. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines with IC50 values indicating effective potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Study 1: Antimicrobial Evaluation

In a recent study published in the ACS Omega journal, derivatives including this compound were subjected to antimicrobial testing using agar dilution methods against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with significant reductions in bacterial viability observed over time .

Study 2: Antitumor Activity Assessment

A separate investigation focused on the anticancer potential of this compound revealed its effectiveness against multiple myeloma cell lines. The study reported IC50 values demonstrating strong antiproliferative effects, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .

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